molecular formula C10H14N2 B1623451 2-(2,6-Dimethylphenyl)ethanimidamide CAS No. 374064-82-1

2-(2,6-Dimethylphenyl)ethanimidamide

Cat. No.: B1623451
CAS No.: 374064-82-1
M. Wt: 162.23 g/mol
InChI Key: GKBVDCZWZFBZIE-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)ethanimidamide is an organic compound characterized by an ethanimidamide backbone (N=C-NH₂) substituted with a 2,6-dimethylphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The 2,6-dimethyl substitution on the aromatic ring enhances steric hindrance, which can influence binding affinity and metabolic stability in pharmaceutical applications .

The reported yield of this reaction (18.68%) highlights challenges in optimizing synthetic routes for such sterically hindered structures .

Properties

CAS No.

374064-82-1

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

GKBVDCZWZFBZIE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CC(=N)N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2,6-Dimethylphenyl)ethanimidamide with structurally related compounds, emphasizing substituent effects on physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight Applications Key Differences
This compound Ethanimidamide, 2,6-dimethylphenyl ~177.24 (calculated) Intermediate for triazine-based pharmaceuticals Baseline structure for comparison.
2-Chloro-N-(2,6-difluorophenyl)ethanimidamide Chloro, 2,6-difluorophenyl ~217.61 (calculated) Pharmaceutical intermediate; pesticide R&D Fluorine substituents increase electronegativity, potentially enhancing binding interactions.
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, acetamide 234.33 Agrochemical synthesis; reference standard Acetamide group improves solubility; diethylamino may alter pharmacokinetics.
Ranitidine nitroacetamide derivative Nitro, sulfanyl, furan ~335.37 (calculated) Anti-ulcer drug component Sulfur-containing backbone diverges from ethanimidamide’s nitrogen-rich structure.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Both this compound and its chloro-difluoro analog are utilized in drug discovery pipelines, particularly for targeting G-protein-coupled receptors (e.g., FFAR1/FFAR4 modulators in ).
  • Agrochemical Potential: The diethylamino-acetamide derivative is employed in pesticide formulations, leveraging its balanced lipophilicity and stability.

Q & A

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2-(2,6-Dimethylphenyl)ethanimidamide, and how should contradictory data be resolved?

Answer:

  • Techniques : Use nuclear magnetic resonance (NMR) to confirm aromatic proton environments and imidamide functionality (e.g., ¹H/¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like C=N stretches. Pair these with HPLC for purity assessment .
  • Resolving contradictions : Cross-validate data by repeating experiments under controlled conditions (e.g., solvent, temperature). For ambiguous NMR peaks, employ 2D techniques (COSY, HSQC) or compare with computational spectral predictions (DFT calculations) .

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:

  • Factorial design : Use a fractional factorial design (e.g., Taguchi or Box-Behnken) to screen critical variables (e.g., temperature, catalyst loading, reaction time). This minimizes trials while capturing interactions between parameters .
  • Response surface methodology (RSM) : Optimize yield and selectivity by modeling nonlinear relationships between variables. For example, vary solvent polarity and base strength to maximize imidamide formation while minimizing side reactions like hydrolysis .

Advanced: How can computational methods predict the reactivity and stability of this compound under varying pH or thermal conditions?

Answer:

  • Quantum chemical calculations : Perform density functional theory (DFT) to map reaction pathways (e.g., protonation/deprotonation equilibria) and calculate activation energies. Solvation models (e.g., COSMO-RS) predict stability in aqueous media .
  • Molecular dynamics (MD) simulations : Simulate thermal degradation mechanisms (e.g., bond dissociation energies) under elevated temperatures. Pair with transition state theory to identify degradation byproducts .

Advanced: What mechanistic approaches are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular docking and MD simulations : Model binding affinities to targets (e.g., cytochrome P450 enzymes) using AutoDock or Schrödinger Suite. Validate with in vitro assays (e.g., fluorescence quenching or surface plasmon resonance) .
  • Kinetic isotope effects (KIE) : Isotopically label key positions (e.g., imidamide nitrogen) to elucidate rate-determining steps in enzymatic inhibition .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Answer:

  • Standard operating procedures (SOPs) : Document reaction parameters (e.g., stirring rate, drying methods) and raw material sources (e.g., solvent purity). Use interlaboratory validation via round-robin testing .
  • Analytical harmonization : Share reference spectra (NMR, FTIR) and chromatographic conditions (e.g., HPLC column type, gradient) in supplementary data .

Advanced: What strategies address contradictions between computational predictions and experimental results for the compound’s electronic properties?

Answer:

  • Multi-method validation : Compare DFT-predicted HOMO/LUMO levels with cyclic voltammetry data. If discrepancies arise, refine computational models (e.g., hybrid functionals like B3LYP-D3) or check experimental conditions (e.g., solvent dielectric effects) .
  • Sensitivity analysis : Identify which computational parameters (e.g., basis set size, solvation model) most significantly impact predictions and recalibrate accordingly .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Engineering controls : Use fume hoods for synthesis and glove boxes for weighing. Install emergency showers/eye washes .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved N95 respirators .

Advanced: How can substituent effects on the phenyl ring be systematically studied to modulate the compound’s bioactivity?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and test bioactivity (e.g., antimicrobial assays). Use multivariate regression to correlate substituent Hammett constants with activity .
  • In silico QSAR models : Train machine learning models (e.g., Random Forest) on experimental data to predict untested analogs’ potency .

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